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Compound of Interest

3-Aminoazepan-2-one
Compound Name:
hydrochloride

Cat. No. B1281027

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization
of 3-Aminoazepan-2-one hydrochloride (CeH13CIN20, Molecular Weight: 164.63 g/mol ). Due
to the limited availability of public experimental spectra for this specific compound, this guide
presents a set of predicted spectroscopic data based on established principles of nuclear
magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry
(MS). Detailed, generalized experimental protocols for obtaining such data are also provided to
aid researchers in their analytical workflows.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 3-Aminoazepan-2-one
hydrochloride. These values are estimated based on the chemical structure and typical
spectroscopic behavior of similar functional groups.

Table 1: Predicted *"H NMR Spectroscopic Data

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1281027?utm_src=pdf-interest
https://www.benchchem.com/product/b1281027?utm_src=pdf-body
https://www.benchchem.com/product/b1281027?utm_src=pdf-body
https://www.benchchem.com/product/b1281027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (8)

opm Multiplicity Number of Protons  Assignment

~8.5 Broad Singlet 3 -NHs*

~7.9 Broad Singlet 1 -NH- (lactam)

~4.0 Triplet 1 -CH(NHs™%)-

~3.2 Multiplet 2 "CHz- (adjacent to
lactam NH)

~2.0 Multiplet 2 -CHz-

~1.8 Multiplet 2 -CHz-

~1.5 Multiplet 2 -CHz-

Solvent: D20 or DMSO-ds
. 1 13

Chemical Shift (8) ppm Assignment

~175 C=0 (lactam)

~55 -CH(NHs*)-

~45 -CH:- (adjacent to lactam NH)

~30 -CH2-

~28 -CHa-

~25 -CH2-

Solvent: D20 or DMSO-ds

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm~?) Intensity Assignment

~3400-3200 Strong, Broad N-H stretch (lactam)
~3000-2800 Strong, Broad N-H stretch (-NHs*)
~2950-2850 Medium C-H stretch (aliphatic)
~1650 Strong C=0 stretch (amide | band)
~1550 Medium N-H bend (amide Il band)
~1500-1400 Medium N-H bend (-NHs™")

Table 4: Predicted Mass Spectrometry Data

m/z (Mass-to-Charge Ratio) Adduct
129.1022 [M+H]*
151.0842 [M+Na]*
127.0877 [M-H]~

M refers to the free base, 3-Aminoazepan-2-one (CeH12N20, Molecular Weight: 128.17 g/mol ).

Experimental Protocols

The following are detailed, generalized methodologies for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
Sample Preparation:

» Weigh approximately 5-10 mg of 3-Aminoazepan-2-one hydrochloride.
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e Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g.,
Deuterium Oxide (D20) or Dimethyl Sulfoxide-de (DMSO-de)) in a clean, dry NMR tube.

o Ensure the sample is fully dissolved; vortex or gently warm if necessary.
1H NMR Acquisition:
e Tune and shim the spectrometer for the specific sample and solvent.
e Acquire a standard one-dimensional *H NMR spectrum.
o Typical parameters:
o Pulse angle: 30-45 degrees
o Acquisition time: 2-4 seconds
o Relaxation delay: 1-5 seconds
o Number of scans: 16-64 (adjust for desired signal-to-noise ratio)

e Process the data using appropriate software (e.g., MestReNova, TopSpin). This includes
Fourier transformation, phase correction, baseline correction, and referencing the spectrum
(e.g., to the residual solvent peak).

13C NMR Acquisition:
e Acquire a standard one-dimensional 33C NMR spectrum with proton decoupling.

o Typical parameters:

[¢]

Pulse angle: 30-45 degrees

[e]

Acquisition time: 1-2 seconds

o

Relaxation delay: 2-5 seconds

[¢]

Number of scans: 1024-4096 (or more, as 3C has a low natural abundance)
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e Process the data similarly to the *H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.
Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.
Sample Preparation (KBr Pellet Method):

e Grind a small amount (1-2 mg) of 3-Aminoazepan-2-one hydrochloride with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine,
homogeneous powder is obtained.

e Place a portion of the powder into a pellet press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent
pellet.

IR Spectrum Acquisition:

Record a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder of the spectrometer.

Acquire the IR spectrum, typically in the range of 4000-400 cm~1.

Process the spectrum to obtain a transmittance or absorbance plot.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray
lonization - ESI).

Sample Preparation:
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e Prepare a dilute solution of 3-Aminoazepan-2-one hydrochloride (approximately 1 mg/mL)
in a suitable solvent such as methanol or a water/acetonitrile mixture.

» A small amount of formic acid or acetic acid may be added to promote ionization in positive
ion mode.

Mass Spectrum Acquisition:

 Infuse the sample solution directly into the ESI source at a constant flow rate (e.g., 5-10
pL/min).

e Acquire the mass spectrum in both positive and negative ion modes over a suitable mass
range (e.g., m/z 50-500).

o Optimize instrumental parameters (e.qg., capillary voltage, cone voltage, desolvation gas flow,
and temperature) to obtain a stable and strong signal.

 For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by
selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis and the logical
relationship of the data in structure elucidation.
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Caption: General workflow for the spectroscopic analysis of a chemical compound.

© 2025 BenchChem. All rights reserved. 7/9 Tech Support


https://www.benchchem.com/product/b1281027?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1281027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data Structural Information Deduced

NMR Data Carbon-Hydrogen
(Connectivity) Framework
\ Final Structure

IR Data Amide (C=0, N-H) N A oazepa one
(Functional Groups) Amine Hydrochloride (-NHs*) drochloride
MS Data CeH12N20
(Molecular Formula) (from free base)

Click to download full resolution via product page

Caption: Logical relationship of spectroscopic data for structure elucidation.

« To cite this document: BenchChem. [Spectroscopic Characterization of 3-Aminoazepan-2-
one Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1281027#3-aminoazepan-2-one-hydrochloride-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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scientists and researchers to drive progress in science
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Address: 3281 E Guasti Rd
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